Cupric benzoate
Overview
Description
Cupric benzoate, also known as copper dibenzoate, is a coordination complex derived from the cupric ion and the conjugate base of benzoic acid. Its chemical formula is Cu(C₆H₅CO₂)₂, and it typically appears as a blue solid. This compound is known for its use in producing blue light in fireworks due to the characteristic blue flame emitted by copper when heated .
Mechanism of Action
Target of Action
Cupric benzoate, a coordination complex derived from the cupric ion and the conjugate base of benzoic acid , primarily targets copper-dependent enzymes in biological systems . Copper is an essential trace element for the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .
Mode of Action
The active ingredient in this compound is the cupric ion (Cu²⁺) . The cupric ion can interact with its targets, such as copper-dependent enzymes, leading to changes in their function . .
Biochemical Pathways
This compound may affect various biochemical pathways due to the broad role of copper in biological systems . Copper is involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B
Pharmacokinetics
It is known that copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels
Result of Action
Copper ions are known to play a crucial role in various biological processes, including enzymatic reactions, iron absorption, and heme synthesis . Disruption of these processes due to an imbalance of copper ions can lead to various health conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, cupric benzoate can be synthesized by combining aqueous solutions of potassium benzoate and copper sulfate. The reaction yields hydrated this compound as a pale blue solid: [ 4 \text{C₆H₅CO₂K} + 2 \text{CuSO₄·5H₂O} \rightarrow \text{Cu₂(C₆H₅CO₂)₄(H₂O)₂} + 2 \text{K₂SO₄} + 8 \text{H₂O} ]
Industrial Production Methods: An industrial method involves adding powdery basic copper carbonate and benzoic acid to a reaction kettle with a solvent. The mixture is heated to 70-80°C for 2-3 hours, followed by filtration, concentration, and drying to obtain the final product .
Chemical Reactions Analysis
Cupric benzoate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, where the cupric ion (Cu²⁺) can be reduced to cuprous ion (Cu⁺) or oxidized to higher oxidation states.
Substitution Reactions: The benzoate ligands can be replaced by other ligands in substitution reactions, often involving complex formation with other metal ions or organic molecules.
Common Reagents and Conditions: Typical reagents include potassium benzoate, copper sulfate, and various solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products: The primary product is this compound itself, but depending on the reaction conditions, other copper complexes or derivatives may form.
Scientific Research Applications
Cupric benzoate has diverse applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Comparison with Similar Compounds
Cupric benzoate can be compared with other copper carboxylates such as:
Copper acetate: Similar in structure but uses acetic acid as the ligand.
Copper salicylate: Uses salicylic acid, known for its anti-inflammatory properties.
Phenylcopper: Another copper complex with different ligand properties.
This compound is unique due to its specific ligand (benzoate) and its applications in producing blue light in fireworks, which is not a common feature among other copper carboxylates .
Properties
IUPAC Name |
copper;dibenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOCHZFPBYUXMC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890501 | |
Record name | Cupric benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20890501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-01-7 | |
Record name | Cupric benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, copper(2+) salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cupric benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20890501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper dibenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CUPRIC BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M9U62M4WK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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